Superior Non-albicans Candida Activity: Butoconazole vs. Fluconazole and Terconazole
Butoconazole retains potent in vitro activity against non-albicans Candida species, a key differentiator from fluconazole and terconazole. In a comparative study of 377 clinical vaginal yeast isolates, non-albicans species (especially C. glabrata and S. cerevisiae) exhibited several-fold increases in MIC values to all tested azoles except butoconazole [1]. The study explicitly states that the in vitro potency of fluconazole and terconazole against non-albicans species was 'relatively poor,' whereas butoconazole, itraconazole, and saperconazole demonstrated the best activity [1].
| Evidence Dimension | In vitro activity against non-albicans Candida species (C. glabrata, S. cerevisiae) |
|---|---|
| Target Compound Data | Retains potency; no significant increase in MIC |
| Comparator Or Baseline | Fluconazole and terconazole |
| Quantified Difference | Several-fold higher MICs for fluconazole and terconazole; butoconazole maintains low MICs comparable to itraconazole and saperconazole |
| Conditions | Macro-broth dilution sensitivity tests on 377 clinical vaginal yeast isolates of nine species |
Why This Matters
For procurement in R&D targeting recurrent or non-albicans vulvovaginal candidiasis, butoconazole's retained activity is a critical selection criterion over fluconazole and terconazole.
- [1] Lynch ME, Sobel JD. Comparative in vitro activity of antimycotic agents against pathogenic vaginal yeast isolates. J Med Vet Mycol. 1994;32(5):379-85. PMID: 7983571. View Source
